Cas no 3128-07-2 (5-Acetylvaleric acid)

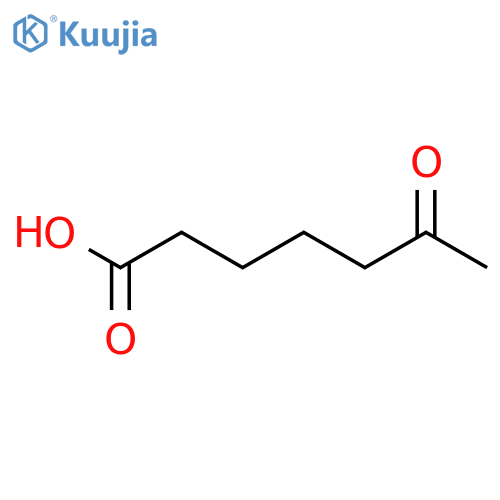

5-Acetylvaleric acid structure

商品名:5-Acetylvaleric acid

5-Acetylvaleric acid 化学的及び物理的性質

名前と識別子

-

- 5-Acetylvaleric acid

- 6-Oxoheptanoic acid

- 6-Ketoheptanoic acid~6-Oxoheptanoic acid

- C7H12O3

- 5-aceto valeric acid

- 5-Acetylpentanoic acid

- 6-ketoheptanoic acid

- 6-Oxoenanthic acid

- 6-oxo-heptanoic acid

- 6-oxyheptanoic acid

- Heptanoic acid,6-oxo

- DTXSID20953322

- SCHEMBL371528

- 6-Oxoheptanoic acid, technical grade, 90%

- J-018358

- EN300-103877

- LMFA01060015

- 6-Ketoheptanoic acid, 5-Acetylvaleric acid

- NSC-167591

- AT14509

- FT-0634685

- Q27260517

- 3128-07-2

- NS00046626

- MFCD00051479

- AKOS006223971

- CHEBI:179403

- Heptanoic acid, 6-oxo-

- 6-oxo-n-heptanoic acid

- 4U902I8QZO

- A820787

- DS-14640

- 5-Acetylvalericacid

- UNII-4U902I8QZO

- NSC167591

- EINECS 221-512-2

- NSC 167591

- CS-W008210

- 6-Oxoheptanoic acid #

- DB-048001

-

- MDL: MFCD00051479

- インチ: InChI=1S/C7H12O3/c1-6(8)4-2-3-5-7(9)10/h2-5H2,1H3,(H,9,10)

- InChIKey: IZOQMUVIDMLRDC-UHFFFAOYSA-N

- ほほえんだ: CC(=O)CCCCC(=O)O

- BRN: 1362931

計算された属性

- せいみつぶんしりょう: 144.07900

- どういたいしつりょう: 144.078644

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 5

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 54.4

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.059 g/mL at 25 °C(lit.)

- ゆうかいてん: 35-37 °C (lit.)

- ふってん: 158-162 °C/9 mmHg(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: 1.449

- すいようせい: Soluble in water

- PSA: 54.37000

- LogP: 1.22040

- かんど: Hygroscopic

- ようかいせい: 使用できません

5-Acetylvaleric acid セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H314

- 警告文: P280-P305 + P351 + P338-P310

- 危険物輸送番号:UN 3261 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 34

- セキュリティの説明: S26-S36/37/39-S45

-

危険物標識:

- 危険レベル:8

- 包装グループ:III

- 包装カテゴリ:III

- 包装等級:III

- リスク用語:R34

- 危険レベル:8

- セキュリティ用語:8

5-Acetylvaleric acid 税関データ

- 税関コード:2918300090

- 税関データ:

中国税関コード:

2918300090概要:

2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

5-Acetylvaleric acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027939-25g |

5-Acetylvaleric acid |

3128-07-2 | 96% | 25g |

¥996 | 2024-05-24 | |

| abcr | AB131193-50 g |

5-Acetylvaleric acid, 96%; . |

3128-07-2 | 96% | 50 g |

€395.00 | 2023-07-20 | |

| Enamine | EN300-103877-2.5g |

6-oxoheptanoic acid |

3128-07-2 | 95% | 2.5g |

$38.0 | 2023-10-28 | |

| Key Organics Ltd | DS-14640-25G |

5-Acetylvaleric acid |

3128-07-2 | >98% | 25g |

£161.00 | 2025-02-08 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-233640-10g |

6-Oxoheptanoic acid, |

3128-07-2 | 96% | 10g |

¥963.00 | 2023-09-05 | |

| Enamine | EN300-103877-10.0g |

6-oxoheptanoic acid |

3128-07-2 | 95% | 10g |

$113.0 | 2023-05-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81380-5g |

5-Acetylvaleric acid |

3128-07-2 | 98% | 5g |

¥150.0 | 2023-09-08 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027939-100g |

5-Acetylvaleric acid |

3128-07-2 | 96% | 100g |

¥3840 | 2024-05-24 | |

| Apollo Scientific | OR5276-25g |

6-Oxoheptanoic acid |

3128-07-2 | 98% | 25g |

£47.00 | 2023-09-01 | |

| Key Organics Ltd | DS-14640-10G |

5-Acetylvaleric acid |

3128-07-2 | >98% | 10g |

£81.00 | 2025-02-08 |

5-Acetylvaleric acid 関連文献

-

1. Oxidation of α-substituted cyclohexanols by nitric acidJohn R. Lindsay Smith,C. Barry Thomas,Mark Whittaker J. Chem. Soc. Perkin Trans. 2 1993 2191

-

2. The formation of glutaric and succinic acids in the oxidation of cyclohexanol by nitric acidJohn R. Lindsay Smith,David I. Richards,C. Barry Thomas,Mark Whittaker J. Chem. Soc. Perkin Trans. 2 1992 605

-

3. The chemistry of fungi. Part LIV. The synthesis of (±)-5-ethyl-2,5-dimethylcyclohexanone and of (±)-3-ethyl-3-methyl-6-oxoheptanoic acidJ. N. T. Gilbert,A. J. Hannaford,K. Minami,W. B. Whalley J. Chem. Soc. C 1966 627

-

G. Foster,W. J. Hickinbottom J. Chem. Soc. 1960 215

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem. 2013 11 7559

3128-07-2 (5-Acetylvaleric acid) 関連製品

- 123-76-2(4-oxopentanoic acid)

- 14112-98-2(7-Oxooctanoic acid)

- 1117-74-4(4-Oxohexanoic acid)

- 51568-18-4(Succinylacetone)

- 30828-09-2(4-Oxododecanedioic acid)

- 542-05-2(1,3-Acetonedicarboxylic acid)

- 3128-06-1(Glurate)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3128-07-2)5-Acetylvaleric acid

清らかである:99%

はかる:50g

価格 ($):246.0